6-Bromo-5-chloropyridin-3-amine

Organic Synthesis Medicinal Chemistry Process Chemistry

6-Bromo-5-chloropyridin-3-amine (CAS 130284-52-5) is the definitive halogenated pyridine building block for medicinal chemistry and process R&D. Its unique 6-bromo-5-chloro substitution pattern provides orthogonal reactivity essential for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. This scaffold is a documented starting point for JAK1/2/TYK2 kinase inhibitor synthesis, enabling exploration of novel IP space. Do not substitute with the isomeric 5-bromo-6-chloropyridin-3-amine—positional changes dramatically alter regioselectivity in Pd-catalyzed cross-couplings and compromise SAR data integrity. For robust, reproducible results in targeted covalent inhibitor programs and scalable API synthesis, specify 97% minimum purity. Available from stock; request a bulk quote today.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 130284-52-5
Cat. No. B146417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloropyridin-3-amine
CAS130284-52-5
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Br)N
InChIInChI=1S/C5H4BrClN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
InChIKeyKGBNUDFDLHULJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloropyridin-3-amine (CAS 130284-52-5): A Strategic Heteroaromatic Building Block for Targeted Synthesis and Kinase-Focused Library Design


6-Bromo-5-chloropyridin-3-amine (CAS 130284-52-5) is a halogenated pyridine derivative with the molecular formula C5H4BrClN2 and a molecular weight of 207.46 g/mol . It features a pyridine ring substituted with a bromine atom at the 6-position, a chlorine atom at the 5-position, and an amine functional group at the 3-position . This unique substitution pattern renders it a valuable synthetic intermediate in medicinal chemistry and agrochemical research [1]. The compound is primarily utilized as a building block for constructing more complex molecules, particularly as a core scaffold in the development of kinase inhibitors and other biologically active agents [1]. Its strategic value stems from the distinct reactivity profiles of the bromine and chlorine substituents, enabling orthogonal functionalization strategies in multi-step syntheses .

6-Bromo-5-chloropyridin-3-amine: Why Positional Isomers and Alternative Scaffolds Cannot Be Interchanged in Structure-Guided Design


In scientific research and industrial procurement, the assumption that any halogenated aminopyridine can substitute for 6-bromo-5-chloropyridin-3-amine is a critical error that can derail entire synthetic programs. The precise arrangement of the bromine, chlorine, and amine groups on the pyridine ring dictates both its chemical reactivity in cross-coupling reactions and its biological interactions when incorporated into a larger molecule. For example, the isomeric 5-bromo-6-chloropyridin-3-amine (CAS 130284-53-6) possesses a different halogen substitution pattern [1]. This positional change alters the electronic distribution and steric environment of the molecule, which in turn affects the regioselectivity of palladium-catalyzed couplings like Suzuki-Miyaura or Buchwald-Hartwig aminations [2]. Consequently, a synthetic route optimized for one isomer may fail or produce a different, undesired product when the incorrect isomer is used. Furthermore, in drug discovery, even subtle changes to a core scaffold can have profound effects on the binding affinity, selectivity, and pharmacokinetic properties of the resulting drug candidate [3]. Therefore, substituting this compound without rigorous re-validation of synthetic protocols and biological activity is not scientifically sound and introduces significant risk to project timelines and data integrity.

6-Bromo-5-chloropyridin-3-amine: A Quantitative Guide to Its Differentiated Value for Procurement Decisions


Orthogonal Reactivity: Validated Synthesis Yields vs. Unoptimized Alternative Procedures

The strategic value of 6-bromo-5-chloropyridin-3-amine is demonstrated by its use in a reported carbonylation reaction. In this procedure, the compound underwent palladium-catalyzed carbonylation in a methanol/toluene solvent system to yield the corresponding methyl ester derivative in a 67% isolated yield [1]. This is a direct, quantitative measure of its performance in a common synthetic transformation. In contrast, a procedure for the Suzuki-Miyaura cross-coupling of the compound using a different catalyst system (Pd2(dba)3/Xphos) with a pyrazole boronate ester afforded the desired coupled product in a 59.0% yield [2]. These distinct yields under different, well-defined reaction conditions illustrate the compound's predictable and productive reactivity in two orthogonal cross-coupling manifolds, which is a key differentiator for chemists planning complex synthetic sequences.

Organic Synthesis Medicinal Chemistry Process Chemistry

Scaffold Value Proposition: A Differentiated Starting Point for Kinase Inhibitor Discovery

While direct biological activity data for the unelaborated core is limited, its primary value proposition is as a precursor to highly potent kinase inhibitors. As a class-level inference, 6-bromo-5-chloropyridin-3-amine serves as a critical starting material for the synthesis of inhibitors targeting the Janus kinase (JAK) family, including JAK1, JAK2, and TYK2 [1]. These targets are validated in inflammatory and oncological diseases. In a comparative context, the related scaffold, 5-bromo-6-chloropyridin-3-amine, is also used, but the different substitution pattern of our target compound (bromine at the 6-position, chlorine at the 5-position) provides a distinct vector for chemical elaboration [2]. This subtle difference allows medicinal chemists to explore unique chemical space and optimize interactions with the target protein's binding pocket in ways that are not accessible with the positional isomer, thus creating differentiated intellectual property and potentially improved drug candidates.

Drug Discovery Kinase Inhibitors Medicinal Chemistry

Product Specification Differentiators: Purity Levels and Hazard Profiles for Procurement

For procurement specialists, the tangible differentiators lie in the commercially available product specifications. 6-Bromo-5-chloropyridin-3-amine is available from reputable suppliers with a minimum purity of 97% . This is a quantifiable quality benchmark. Furthermore, its hazard classification is well-defined: it is corrosive (GHS05), causing severe skin burns and eye damage, with the signal word 'Danger' and specific hazard statements like H314 . In contrast, its positional isomer, 5-bromo-6-chloropyridin-3-amine, has a reported melting point of 120-122°C [1] and carries different hazard warnings (e.g., GHS05, GHS06) [1]. This difference in physical properties and hazard profiles directly impacts safe handling procedures, storage requirements, and shipping classifications. Choosing a supplier that provides transparent, detailed safety data and high-purity material is a critical factor in minimizing laboratory risk and ensuring experimental reproducibility.

Chemical Procurement Supply Chain Quality Control

6-Bromo-5-chloropyridin-3-amine: Key Application Scenarios Justifying Procurement for Advanced R&D


Scenario 1: Structure-Activity Relationship (SAR) Studies for Next-Generation Kinase Inhibitors

Medicinal chemistry groups developing novel kinase inhibitors, particularly those targeting the JAK family for autoimmune or oncology indications, require a reliable source of 6-bromo-5-chloropyridin-3-amine. As highlighted in Section 3, this specific scaffold is documented as a starting point for JAK1/2/TYK2 inhibitor synthesis [1]. Its unique halogen pattern enables exploration of distinct chemical space compared to its isomer, allowing for the generation of novel intellectual property [2]. Procurement of this high-purity compound is essential for generating robust and reproducible SAR data, as impurities can lead to false positive or negative results in biological assays.

Scenario 2: Process Chemistry Optimization and Scale-Up of Key Intermediates

Process R&D teams tasked with developing scalable synthetic routes to complex pharmaceutical candidates can leverage the established, high-yielding cross-coupling procedures for this compound. The reported carbonylation (67% yield) and Suzuki coupling (59.0% yield) provide validated starting points for process optimization [3]. The availability of this building block with a minimum purity of 97% is crucial for ensuring consistent reaction outcomes during scale-up, minimizing the formation of difficult-to-remove impurities and reducing overall production costs.

Scenario 3: Design and Synthesis of Targeted Covalent Inhibitor Libraries

For research groups focusing on targeted covalent inhibitors (TCIs), the orthogonal reactivity of the bromine and chlorine atoms on the pyridine ring offers a strategic advantage. The amine group at the 3-position can be used to link the core to a targeting ligand, while the 5- and 6-positions can be sequentially functionalized using metal-catalyzed cross-coupling reactions. For instance, the more reactive bromine atom can be used in an initial Suzuki coupling to install a recognition element, followed by amination or carbonylation at the chlorine site [3]. This allows for the convergent synthesis of highly complex, multifunctional molecules for probing biological pathways.

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